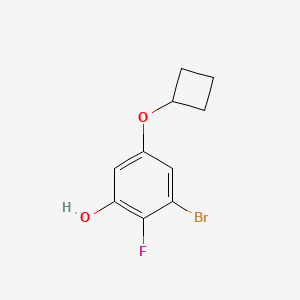

3-Bromo-5-cyclobutoxy-2-fluorophenol

Description

3-Bromo-5-cyclobutoxy-2-fluorophenol is a substituted phenol derivative characterized by a bromine atom at position 3, a fluorine atom at position 2, and a cyclobutoxy group (a four-membered cyclic ether) at position 5. This compound combines halogen substituents (Br, F) with a sterically demanding alkoxy group, which may influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula |

C10H10BrFO2 |

|---|---|

Molecular Weight |

261.09 g/mol |

IUPAC Name |

3-bromo-5-cyclobutyloxy-2-fluorophenol |

InChI |

InChI=1S/C10H10BrFO2/c11-8-4-7(5-9(13)10(8)12)14-6-2-1-3-6/h4-6,13H,1-3H2 |

InChI Key |

GYBSUNZDWXLOLF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)OC2=CC(=C(C(=C2)Br)F)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Bromo-5-fluorophenol Core

The precursor 3-bromo-5-fluorophenol is synthesized by selective lithiation and subsequent functional group transformations, as described in literature and patents:

- Step 1: Directed ortho-lithiation of 1-bromo-4-fluorobenzene

Using a strong base such as n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C), the aromatic ring is selectively lithiated ortho to the fluorine substituent. The presence of 2,2,6,6-tetramethylpiperidine (TMP) can facilitate regioselective lithiation. - Step 2: Quenching with electrophiles

The lithiated intermediate is then reacted with electrophiles such as trimethyl borate, which upon oxidation yields the phenol group at the desired position. - Step 3: Bromination

Bromination at the 3-position can be achieved either before or after phenol formation depending on the synthetic route, often using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Lithiation | n-BuLi (2.5 M), TMP, THF, -78 °C | Ortho-lithiated intermediate |

| Electrophilic Quench | Trimethyl borate, THF, -78 °C to RT | Boronate intermediate |

| Oxidation | H2O2, AcOH, 0 °C to RT | Formation of 5-fluorophenol |

| Bromination | NBS or Br2, solvent (e.g., CCl4), RT | 3-Bromo-5-fluorophenol |

Yield for 5-bromo-2-fluorophenol (a closely related compound) is reported around 85% under optimized conditions.

Etherification to Introduce Cyclobutoxy Group

The cyclobutoxy substituent at position 5 is introduced by etherification of the phenolic hydroxyl group with cyclobutyl derivatives:

- Method: Nucleophilic substitution via Williamson ether synthesis

- Reagents: Cyclobutyl bromide or cyclobutyl tosylate as alkylating agents; base such as potassium carbonate (K2CO3) or sodium hydride (NaH)

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Heating at 50-100 °C under inert atmosphere for several hours

$$

\text{3-Bromo-5-fluorophenol} + \text{Cyclobutyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, \, 80^\circ C} \text{3-Bromo-5-cyclobutoxy-2-fluorophenol}

$$

This reaction proceeds via deprotonation of the phenol to phenolate ion, which then attacks the electrophilic cyclobutyl halide to form the ether linkage.

Purification and Characterization

- Purification: Flash column chromatography using solvents such as ethyl acetate/hexanes mixtures

- Characterization:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 19F) to confirm substitution pattern

- Mass spectrometry (MS) for molecular weight confirmation

- Melting point determination for purity assessment

- Elemental analysis and high-performance liquid chromatography (HPLC) for purity quantification

Summary Table of Preparation Steps and Conditions

| Step | Starting Material / Intermediate | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 1-Bromo-4-fluorobenzene | n-BuLi, TMP, THF, -78 °C | - | Directed ortho-lithiation |

| 2 | Lithiated intermediate | Trimethyl borate, THF, -78 °C to RT | - | Formation of boronate intermediate |

| 3 | Boronate intermediate | H2O2, AcOH, 0 °C to RT | ~85 | Oxidation to 5-fluorophenol |

| 4 | 5-Fluorophenol intermediate | NBS or Br2, CCl4, RT | - | Bromination at 3-position |

| 5 | 3-Bromo-5-fluorophenol | Cyclobutyl bromide, K2CO3, DMF, 80 °C | 70-90 | Williamson ether synthesis |

| 6 | Final product | Purification by column chromatography | - | High purity >95% achievable |

Research Findings and Notes

- The regioselectivity in lithiation and bromination steps is critical to obtain the desired substitution pattern without side reactions. Use of TMP and low temperature controls lithiation site effectively.

- Etherification yields depend on the quality of the alkylating agent and base; mild conditions prevent decomposition of sensitive fluorophenol moiety.

- The presence of fluorine influences the electronic properties of the aromatic ring, which can affect reactivity and requires careful control of reaction parameters.

- Patents indicate that cyclobutoxy substitution is valuable for modifying pharmacokinetic properties in drug discovery, making this synthetic route relevant for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-cyclobutoxy-2-fluorophenol undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms, leading to the formation of simpler phenolic compounds.

Cross-Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide (LDA) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

Cross-Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while cross-coupling reactions can produce complex aromatic compounds with extended conjugation.

Scientific Research Applications

3-Bromo-5-cyclobutoxy-2-fluorophenol has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

Medicine: It is investigated for its potential as a precursor in the synthesis of active pharmaceutical ingredients (APIs) with anticancer, antiviral, or antibacterial properties.

Industry: The compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 3-Bromo-5-cyclobutoxy-2-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can enhance the binding affinity of the compound to its target, while the cyclobutoxy group can modulate its overall reactivity and stability. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-5-cyclobutoxy-2-fluorophenol with key analogs from the literature, focusing on substituent positions, functional groups, and inferred properties.

Table 1: Structural Comparison of Bromo-Fluoro-Phenol Derivatives

Key Observations:

Substituent Positions and Steric Effects: The target compound’s cyclobutoxy group at position 5 introduces significant steric hindrance compared to smaller alkoxy groups (e.g., methoxy in ). This may reduce solubility in polar solvents or hinder nucleophilic aromatic substitution reactions .

Electronic Effects: The fluorine atom at position 2 (ortho to the hydroxyl group) likely enhances the phenol’s acidity due to its electron-withdrawing nature, similar to 2-fluoro-substituted phenols in . In 5-bromo-2-(trifluoromethyl)phenol (), the CF₃ group at position 2 exerts a stronger electron-withdrawing effect than fluorine, further increasing acidity and directing electrophilic substitution.

Functional Group Diversity :

- The boronic acid in highlights the role of bromine as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). The target compound’s bromine at position 3 could similarly participate in such reactions if functionalized appropriately.

- 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () demonstrates how aldehyde groups expand utility in condensation reactions, contrasting with the target’s lack of such functionality.

Halogen Synergy: Compounds like 2-bromo-3-chloro-5-fluorophenol () illustrate how multiple halogens (Br, Cl, F) can enhance electrophilicity or resistance to biodegradation. The target’s single fluorine and bromine may offer a balance between reactivity and stability.

Biological Activity

3-Bromo-5-cyclobutoxy-2-fluorophenol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structure-activity relationships.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrF1O1 |

| Molecular Weight | 251.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | [not available] |

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and fluorine atoms enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, phenolic compounds are known for their ability to disrupt microbial cell membranes, leading to cell death. Preliminary studies suggest that this compound may possess similar antimicrobial effects, although specific data on its efficacy against various pathogens is limited.

- Anticancer Properties : The structure of this compound suggests potential anticancer activity. Compounds with similar phenolic structures have shown promise in inhibiting tumor growth by interfering with cell signaling pathways involved in proliferation and apoptosis. Further studies are needed to elucidate its specific mechanisms in cancer cell lines.

- Enzyme Inhibition : Compounds with fluorinated phenols often act as inhibitors for specific enzymes, including those involved in metabolic pathways. This compound's unique structure may allow it to inhibit key enzymes related to disease processes such as cancer and bacterial infections.

Case Study 1: Antimicrobial Efficacy

A study focusing on the synthesis and antimicrobial evaluation of fluorinated phenolic compounds demonstrated that structural modifications significantly influenced their activity against various bacterial strains. While direct data on this compound was not provided, related compounds showed IC50 values below 50 µg/mL against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Activity

In a comparative analysis of structurally related compounds, a series of phenolic derivatives were tested for their cytotoxicity against different cancer cell lines. Compounds with similar halogen substitutions exhibited enhanced cytotoxicity, suggesting that this compound may also demonstrate significant anticancer properties .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies include:

- Halogen Substitution : The presence of bromine and fluorine atoms increases lipophilicity and can enhance binding affinity to biological targets.

- Cyclobutoxy Group : The cyclobutoxy moiety may contribute to overall stability and bioactivity by influencing how the compound interacts with cellular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.